molecular formula C11H21ClN2O4 B1520675 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1269449-40-2

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No.: B1520675
CAS No.: 1269449-40-2
M. Wt: 280.75 g/mol
InChI Key: MESGHYLTRXYTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4Cl. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential use in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The compound can be synthesized through a series of reactions including esterification, alkylation, and hydrochloride formation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: It can be used in biological studies to understand the interaction of piperazine derivatives with biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Piperazine

  • Piperazine derivatives

  • Other substituted piperazines

Uniqueness: 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is unique due to its specific structural features, including the tert-butyl and methyl groups, which can influence its reactivity and biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGHYLTRXYTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 2
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.